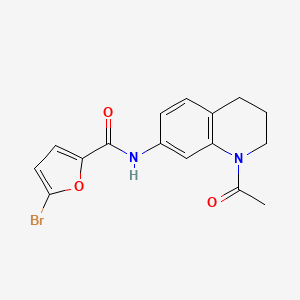
N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of appropriate amines with benzoyl chlorides or other acylating agents. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as starting materials for such compounds . Similarly, the synthesis of morpholine-containing benzamides, such as those in the studies of antiproliferative activities, involves the condensation of isocyanates with morpholine-substituted amines . These methods could potentially be adapted for the synthesis of "N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing different orientations of the pyridine and benzene rings . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These techniques would be relevant for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their interactions with biological targets. For instance, the benzamide derivatives synthesized in one study showed inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases . The chemical reactivity can also be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These analyses would be useful for understanding the reactivity of "this compound" in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, luminescence, and stimuli-responsive behavior, are important for their potential applications. Compounds with aggregation-enhanced emission and multi-stimuli-responsive properties have been reported, which could be relevant for the design of new materials or sensors . The antibacterial activity of benzamide derivatives has also been evaluated, indicating their potential use in pharmaceutical applications . These properties would be important to consider for "this compound".
科学的研究の応用
Antifungal and Antiproliferative Activities
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, structurally related to the compound of interest, have been synthesized and characterized. These compounds, including N-(morpholinothiocarbonyl) benzamide, demonstrate significant antifungal activity against pathogens responsible for plant diseases. The study suggests potential agricultural applications, especially in protecting crops from fungal infections (Zhou Weiqun et al., 2005).
Antithrombotic Effects
Research on platelet glycoprotein IIb/IIIa receptor antagonists, such as MS-180, which contains a morpholine moiety similar to the query compound, shows promising antiaggregatory and antithrombotic effects. These findings highlight the potential for developing new therapeutic agents for treating thrombotic diseases, demonstrating the relevance of morpholine derivatives in cardiovascular research (H. Banno et al., 1999).
Synthesis and Structural Analysis
The synthesis of aromatic sulfonamide inhibitors and their activity against carbonic anhydrases I, II, IV, and XII showcase the chemical versatility of benzamide and morpholine derivatives. These compounds, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, offer insights into the design of inhibitors with potential therapeutic applications (C. Supuran et al., 2013).
Catalytic Activity and Oxygenation Processes
Studies on the preparation and oxygenation of copper complexes with relevance to flavonol dioxygenase illustrate the catalytic potential of morpholine-containing compounds. Such research underlines the importance of these derivatives in synthetic chemistry and catalysis, opening pathways to novel reaction mechanisms and synthetic strategies (É. Balogh-Hergovich et al., 2000).
Anticonvulsant Activity
The development of novel enaminones from cyclic β-dicarbonyl precursors, condensed with morpholine, highlights the pharmacological potential of morpholine derivatives in neurology. These compounds show potent anticonvulsant activity with minimal neurotoxicity, indicating their utility in developing new treatments for seizure disorders (I. Edafiogho et al., 1992).
作用機序
The synthesized compounds were explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity . In order to elucidate the mechanism of action of the heterocycles, a few compounds were selected to be investigated for their MAP kinase pathway inhibition .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKEBKYPIJRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)
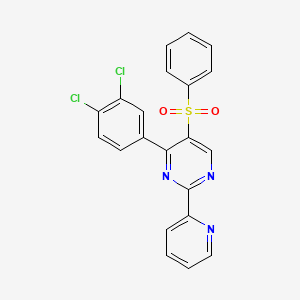




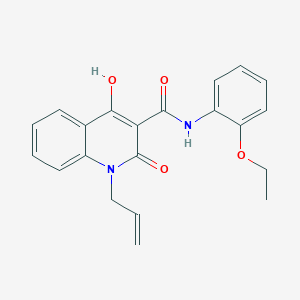
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)
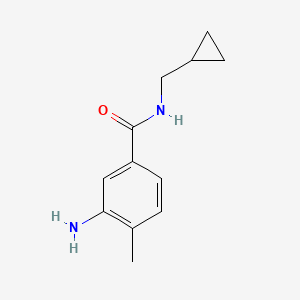
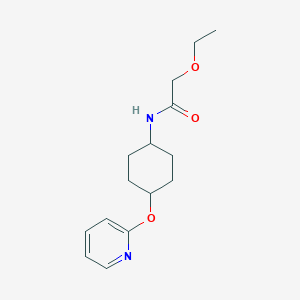
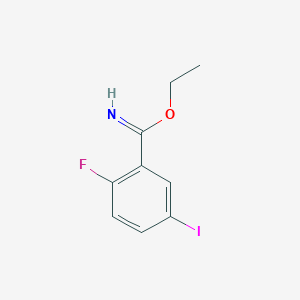
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)
